![molecular formula C41H65NO12 B120391 13,15-O-Bidesmethylimmunomycin CAS No. 153781-49-8](/img/structure/B120391.png)
13,15-O-Bidesmethylimmunomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,15-O-Bidesmethylimmunomycin is a type of polyketide antibiotic that is produced by Streptomyces bacteria. It belongs to the macrolide family of antibiotics and has a unique chemical structure that makes it a promising candidate for use in scientific research.
Applications De Recherche Scientifique
13,15-O-Bidesmethylimmunomycin has several potential applications in scientific research. It has been shown to have activity against a wide range of bacteria, including drug-resistant strains. This makes it a valuable tool for studying the mechanisms of bacterial resistance and developing new antibiotics. Additionally, 13,15-O-Bidesmethylimmunomycin has been found to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs to treat cancer and other inflammatory diseases.
Mécanisme D'action
The mechanism of action of 13,15-O-Bidesmethylimmunomycin involves binding to the bacterial ribosome and inhibiting protein synthesis. This leads to the death of the bacteria and the resolution of the infection. Additionally, 13,15-O-Bidesmethylimmunomycin has been found to have immunosuppressive properties, which make it useful for the treatment of autoimmune diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 13,15-O-Bidesmethylimmunomycin are complex and varied. It has been shown to have activity against a wide range of bacteria, including gram-positive and gram-negative strains. Additionally, it has been found to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs to treat cancer and other inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 13,15-O-Bidesmethylimmunomycin in lab experiments are its broad-spectrum activity against bacteria, its anti-inflammatory and anti-tumor properties, and its immunosuppressive properties. These properties make it a valuable tool for studying the mechanisms of bacterial resistance, developing new antibiotics, and developing new drugs to treat cancer and other inflammatory diseases. The limitations of using 13,15-O-Bidesmethylimmunomycin in lab experiments are its complex synthesis method, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions for the use of 13,15-O-Bidesmethylimmunomycin in scientific research. One direction is the development of new antibiotics based on the chemical structure of 13,15-O-Bidesmethylimmunomycin. Another direction is the development of new drugs to treat cancer and other inflammatory diseases based on the anti-inflammatory and anti-tumor properties of 13,15-O-Bidesmethylimmunomycin. Additionally, further research is needed to fully understand the mechanism of action of 13,15-O-Bidesmethylimmunomycin and its potential toxicity.
Méthodes De Synthèse
The synthesis of 13,15-O-Bidesmethylimmunomycin involves the fermentation of Streptomyces bacteria. The bacteria are grown in a suitable medium, and the antibiotic is extracted from the culture using a solvent extraction method. The extracted compound is then purified using chromatography techniques. The synthesis of 13,15-O-Bidesmethylimmunomycin is a complex process that requires skilled technicians and specialized equipment.
Propriétés
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14,23,25-tetrahydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H65NO12/c1-8-28-16-22(2)15-23(3)17-33(46)37-34(47)19-25(5)41(51,54-37)38(48)39(49)42-14-10-9-11-29(42)40(50)53-36(26(6)31(44)21-32(28)45)24(4)18-27-12-13-30(43)35(20-27)52-7/h16,18,23,25-31,33-37,43-44,46-47,51H,8-15,17,19-21H2,1-7H3/b22-16+,24-18+/t23-,25+,26+,27-,28+,29-,30+,31-,33-,34-,35+,36+,37+,41+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYYPISRDVJPSV-CVJTUGKLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)O)O)C)\C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H65NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13,15-O-Bidesmethylimmunomycin | |
CAS RN |
153781-49-8 |
Source
|
Record name | 13,15-O-Bidesmethylascomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153781498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.